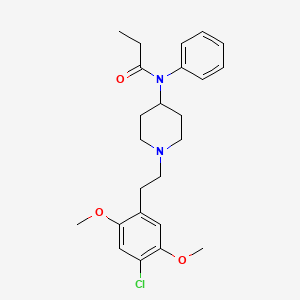

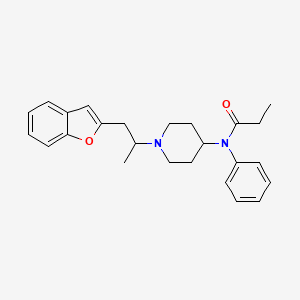

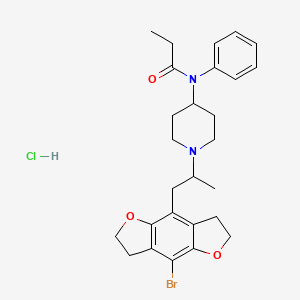

N-(1-(1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(DOET) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids. It is a synthetic opioid that is regulated as a Schedule I compound in the United States. This compound is intended for research and forensic applications and is not for human or veterinary use .

Métodos De Preparación

The synthesis of N-(DOET) Fentanyl (hydrochloride) involves several steps, including alkylation, reductive amination, and acylation. The general synthetic route for fentanyl and its analogs, including N-(DOET) Fentanyl, typically involves the following steps :

Alkylation: The initial step involves the alkylation of a piperidine derivative.

Reductive Amination: This step involves the reductive amination of the alkylated product with aniline, mediated by sodium triacetoxyborohydride in the presence of acetic acid.

Acylation: The final step involves the acylation of the piperidineamine intermediate with propionyl chloride in the presence of Hunig’s base to yield the desired fentanyl analog.

These steps are optimized to produce high yields of the target compound.

Análisis De Reacciones Químicas

N-(DOET) Fentanyl (hydrochloride) undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen to the molecule, reducing double bonds or other functional groups.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

N-(DOET) Fentanyl (hydrochloride) is primarily used in scientific research and forensic applications. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.

Biology: Studied for its interactions with opioid receptors and its effects on biological systems.

Medicine: Investigated for its potential use in pain management and anesthesia, although it is not approved for clinical use.

Industry: Utilized in the development of new synthetic opioids and related compounds for research purposes

Mecanismo De Acción

N-(DOET) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor. This binding activates G-proteins, leading to the exchange of GTP for GDP on the G-proteins. This, in turn, downregulates adenylate cyclase, reducing the concentrations of cyclic AMP (cAMP). The reduction in cAMP decreases cAMP-dependent influx of calcium ions, leading to the inhibition of neurotransmitter release and resulting in analgesic effects .

Comparación Con Compuestos Similares

N-(DOET) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:

N-(DOC) Fentanyl (hydrochloride): Differing by the presence of a chloro group instead of an ethyl group.

N-(MDA) Fentanyl (hydrochloride): Differing by the presence of a methylenedioxy group.

N-(DOI) Fentanyl (hydrochloride): Differing by the presence of an iodine group.

The uniqueness of N-(DOET) Fentanyl (hydrochloride) lies in its specific structural modifications, which can influence its binding affinity and potency at opioid receptors .

Propiedades

Fórmula molecular |

C27H38N2O3 |

|---|---|

Peso molecular |

438.6 g/mol |

Nombre IUPAC |

N-[1-[1-(4-ethyl-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C27H38N2O3/c1-6-21-18-26(32-5)22(19-25(21)31-4)17-20(3)28-15-13-24(14-16-28)29(27(30)7-2)23-11-9-8-10-12-23/h8-12,18-20,24H,6-7,13-17H2,1-5H3 |

Clave InChI |

QVLIEDWSQXEYBL-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=C(C=C1OC)CC(C)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)

![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)

![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)

![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)

![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)